An In-Depth Technical Guide to CGP 3466B: A Neuroprotective Agent Targeting the GAPDH Apoptotic Cascade
An In-Depth Technical Guide to CGP 3466B: A Neuroprotective Agent Targeting the GAPDH Apoptotic Cascade
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGP 3466B, the maleate salt of CGP 3466, is a propargylamine derivative with potent neuroprotective and anti-apoptotic properties demonstrated across numerous preclinical models.[1] Structurally related to the monoamine oxidase (MAO) inhibitor (-)-deprenyl, CGP 3466B distinguishes itself with a mechanism of action that is independent of MAO inhibition, avoiding the amphetamine-like metabolites associated with older compounds.[1] Its primary therapeutic action is mediated through the binding to and inhibition of a pro-apoptotic cascade involving the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] By preventing the nuclear translocation of GAPDH under conditions of cellular stress, CGP 3466B effectively blocks a key pathway leading to programmed cell death.[3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and validated experimental methodologies for its use in neurodegenerative disease research.
Chemical Identity and Physicochemical Properties
CGP 3466B is the hydrogen maleate salt of the active compound N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine.[1][4] The dibenzo[b,f]oxepine core is a tricyclic "butterfly-shaped" structure that forms the scaffold for many biologically active compounds.[5] The propargylamine moiety is critical for its biological activity, though not through the typical MAO inhibition pathway.
Table 1: Chemical and Physical Properties of CGP 3466B
| Property | Value | Source |
| Full Chemical Name | N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine maleate | [4] |
| Common Names | CGP 3466B, Omigapil | [3] |
| CAS Number | 200189-97-5 | [4] |
| Molecular Formula | C₂₃H₂₁NO₅ | |
| Molecular Weight | 391.42 g/mol | |
| Canonical SMILES | CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O | N/A |
| Solubility | For stock solutions, dissolve in DMSO or ethanol. Further dilution into aqueous buffers is required for cell culture experiments. | N/A |
| Storage | Store solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles. | N/A |
Mechanism of Action: Inhibition of the GAPDH-Mediated Death Cascade
The neuroprotective effects of CGP 3466B are potent and occur at concentrations far below those required for any marginal MAO inhibition.[1] The core mechanism revolves around its interaction with GAPDH, a ubiquitous enzyme known for its role in glycolysis.[6] Beyond its metabolic function, GAPDH can initiate apoptosis under conditions of oxidative stress.[2][7]
The apoptotic signaling pathway proceeds as follows:
-
Apoptotic Stimulus: Cellular stressors, such as toxins (e.g., MPP+), oxidative damage, or trophic factor withdrawal, trigger post-translational modifications of GAPDH, particularly S-nitrosylation of a key cysteine residue (Cys-150).[3][7]
-
Conformational Change and Siah1 Binding: This modification causes GAPDH to bind to Siah1, an E3 ubiquitin ligase that acts as a chaperone protein.[7]
-
Nuclear Translocation: The GAPDH-Siah1 complex translocates from the cytoplasm to the nucleus.[2][3]
-
Induction of Apoptosis: Within the nucleus, the complex mediates cell death through pathways involving p53 and p300/CBP, leading to the execution of the apoptotic program.[3]
CGP 3466B intervenes at a critical juncture in this cascade. It binds to GAPDH, preventing the stress-induced interaction with Siah1 and subsequent nuclear translocation.[2][7] This action preserves mitochondrial function and blocks the downstream apoptotic events, thereby rescuing neurons from cell death.[2][8] Importantly, this inhibition does not affect the primary glycolytic activity of GAPDH, making it a highly selective blockade of the enzyme's pro-death function.[3][7]
Preclinical Efficacy in Neurodegeneration Models
CGP 3466B has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neurodegenerative diseases, particularly Parkinson's disease and motor neuron disease.
-
In Vitro Studies: The compound effectively rescues cultured rat embryonic mesencephalic dopaminergic neurons from cell death induced by the mitochondrial toxin MPP+ (the active metabolite of MPTP).[1] It also protects partially differentiated PC12 cells and cerebellar granule cells from apoptosis induced by trophic withdrawal and other toxins.[1]
-
In Vivo Studies: In mouse models of Parkinson's disease using MPTP, CGP 3466B administration prevents the loss of dopaminergic neurons in the substantia nigra.[1] It also improves skilled motor performance in 6-OHDA-lesioned rats, a model that more closely mimics the anatomical progression of Parkinson's.[1] Furthermore, in a mouse model of motor neuron disease (pmn mice), oral administration of CGP 3466B increased life-span by over 50%, preserved body weight, improved motor function, and protected mitochondrial integrity.[2][8]
A critical consideration for experimental design is the compound's bell-shaped dose-response curve , where efficacy is observed at very low doses (ranging from 0.0003 to 0.1 mg/kg in vivo), with higher doses sometimes showing reduced or no effect.[1] This necessitates careful dose-response studies to identify the optimal therapeutic window for any given model system.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a representative experiment to validate the neuroprotective effects of CGP 3466B against MPP+-induced toxicity in a primary dopaminergic neuron culture, based on methodologies reported in the literature.[1]
Objective: To determine if pre-treatment with CGP 3466B can prevent the loss of tyrosine hydroxylase (TH)-positive neurons following exposure to the neurotoxin MPP+.
Materials:
-
Primary rat embryonic (E14-E15) ventral mesencephalon tissue
-
Cell culture plates (24-well), poly-D-lysine coated
-
Neuronal culture medium (e.g., Neurobasal + B27 supplement)
-
CGP 3466B (maleate salt)
-
MPP+ iodide
-
Paraformaldehyde (PFA) for fixation
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Appropriate fluorescent secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Methodology:
-
Cell Culture Preparation:
-
Dissect ventral mesencephalon from E14-E15 rat embryos and dissociate tissue to create a single-cell suspension.
-
Plate cells onto poly-D-lysine coated 24-well plates at a density of ~2.5 x 10⁵ cells/well.
-
Culture cells for 5-7 days to allow for differentiation and neurite extension.
-
-
Compound Pre-treatment:
-
Prepare a 10 mM stock solution of CGP 3466B in DMSO. Serially dilute in culture medium to achieve final treatment concentrations. Causality Note: A wide range of concentrations (e.g., 10⁻¹³ M to 10⁻⁷ M) should be tested to account for the bell-shaped dose-response curve.
-
Add the diluted CGP 3466B to the appropriate wells. Include a vehicle control (medium with equivalent DMSO concentration).
-
Incubate for 30-60 minutes. Causality Note: Pre-incubation allows the compound to enter the cells and be available to interact with GAPDH upon the initiation of the apoptotic stimulus.
-
-
Toxin-Induced Injury:
-
Prepare a stock solution of MPP+ iodide in water. Dilute in culture medium to the final desired concentration (e.g., 10 µM).
-
Add the MPP+ solution to all wells except the "no-toxin" control group.
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
Immunocytochemistry and Analysis:
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Permeabilize cells with 0.2% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with anti-TH primary antibody overnight at 4°C. Causality Note: TH is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons, which are the primary cells affected in Parkinson's disease models.
-
Wash and incubate with a fluorescently-labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of TH-positive neurons in multiple fields of view for each well.
-
Calculate the percentage of neuronal survival relative to the "no-toxin" control group.
-
Plot neuronal survival as a function of CGP 3466B concentration to determine the dose-response relationship.
-
Conclusion and Future Directions
CGP 3466B is a valuable research tool for investigating the mechanisms of neuronal apoptosis. Its unique mode of action, targeting the non-glycolytic, pro-death function of GAPDH, sets it apart from other neuroprotective agents.[1][3] While it did not meet primary endpoints in human clinical trials for Parkinson's disease and ALS, its well-defined mechanism and potent preclinical efficacy make it an essential compound for probing the role of the GAPDH death cascade in various models of neurological disease and injury.[3] For researchers, the key takeaways are its potent, MAO-independent neuroprotection and the critical importance of conducting thorough dose-response studies to identify its narrow therapeutic window.
References
-
Sagot, Y., et al. (2000). An orally active anti-apoptotic molecule (CGP 3466B) preserves mitochondria and enhances survival in an animal model of motoneuron disease. British Journal of Pharmacology, 131(4), 721-728. [Link]
-
Kragten, E., et al. (2000). An orally active anti-apoptotic molecule (CGP 3466B) preserves mitochondria and enhances survival in an animal model of motoneuron disease. British Journal of Pharmacology, 131(4), 721-8. [Link]
-
Trist, D. G., et al. (2021). Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis. Frontiers in Neurology, 12, 730595. [Link]
-
Waldmeier, P. C., et al. (2000). Neurorescuing effects of the GAPDH ligand CGP 3466B. Journal of Neural Transmission. Supplementum, 60, 197-214. [Link]
-
GeneCards. (2026, January 15). GAPDH Gene. [Link]
-
Zhang, J., et al. (2022). The nuclear GAPDH-HMGB cascade in cortical microglia regulates cognitive flexibility. Cell Reports, 39(13), 111020. [Link]
-
PubChem. (n.d.). Dibenz(b,f)oxepin. National Center for Biotechnology Information. [Link]
-
Mol-Instincts. (2025, May 20). (10Z)-dibenzo[b,f]oxepin-10(11H)-one oxime. Chemical Synthesis Database. [Link]
-
PubChem. (n.d.). Dibenz[b,e]oxepin. National Center for Biotechnology Information. [Link]
-
Krawczyk, H., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]
Sources
- 1. Neurorescuing effects of the GAPDH ligand CGP 3466B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An orally active anti-apoptotic molecule (CGP 3466B) preserves mitochondria and enhances survival in an animal model of motoneuron disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 200189-97-5|N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine maleate|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. genecards.org [genecards.org]
- 7. The nuclear GAPDH-HMGB cascade in cortical microglia regulates cognitive flexibility | bioRxiv [biorxiv.org]
- 8. An orally active anti-apoptotic molecule (CGP 3466B) preserves mitochondria and enhances survival in an animal model of motoneuron disease - PubMed [pubmed.ncbi.nlm.nih.gov]
